![molecular formula C12H19NO4 B2521607 (1S,2S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 2137998-95-7](/img/structure/B2521607.png)

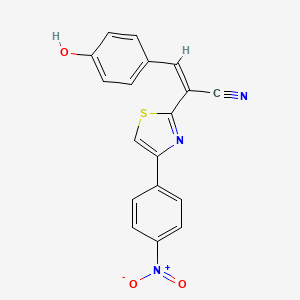

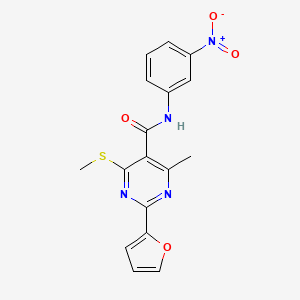

(1S,2S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Biocatalyst Inhibition and Microbial Robustness

Carboxylic acids, like the one , have shown potential as precursors for a variety of industrial chemicals. However, their inhibitory effect on microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields poses significant challenges. Understanding the impact of carboxylic acids on microbial cell membranes and internal pH is crucial for developing robust microbial strains for industrial applications. Strategies to increase microbial tolerance include metabolic engineering to alter cell membrane properties and intracellular pH, as well as the use of appropriate exporters to mitigate the inhibitory effects of these acids (Jarboe, Royce, & Liu, 2013).

Betalains: Chemistry and Biochemistry

Betalains, which consist of betalamic acid and amino acids or derivatives, exhibit a wide range of colors and have garnered attention for their roles as chemosystematic markers and potential in various industrial applications. The review provides insights into the structures of betalains, their biosynthesis, and the ecophysiological factors affecting pigment production. The comprehensive understanding of betalains' properties and their biosynthetic pathway is crucial for leveraging their potential in the food industry and other applications (Khan & Giridhar, 2015).

Acid Vapours and Corrosion of Copper

The presence of carboxylic acids in the environment, especially in rain, snow, clouds, and particulate matter, has significant implications for the corrosion of materials like copper. Understanding the effects of these acids, their sources, and their relative aggressiveness can inform strategies to mitigate corrosion in various industrial applications, ensuring the longevity and integrity of copper-based materials (Bastidas & La Iglesia, 2007).

Novel Carboxylic Acid Bioisosteres in Medicinal Chemistry

The use of carboxylic acid bioisosteres in drug design is an area of significant interest due to their potential to circumvent issues related to metabolic stability or limited passive diffusion across biological membranes. The development of novel bioisosteres that exhibit improved pharmacological profiles highlights the innovation in overcoming challenges in drug design and underscores the importance of carboxylic acids and their derivatives in the pharmaceutical industry (Horgan & O’ Sullivan, 2021).

properties

IUPAC Name |

(1S,2S,4R,5R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-5-8(10(14)15)6-4-7(6)9/h6-9H,4-5H2,1-3H3,(H,13,16)(H,14,15)/t6-,7+,8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQMVRKENKZNDJ-UYXSQOIJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C2C1C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@@H]2[C@H]1C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B2521524.png)

![Methyl 1-[4-cyano-5-(methylamino)-3-isothiazolyl]-4-piperidinecarboxylate](/img/structure/B2521528.png)

![Methyl 3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2521530.png)

![1-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2521531.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2521537.png)

![2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide](/img/structure/B2521541.png)

![N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2521542.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide](/img/structure/B2521546.png)